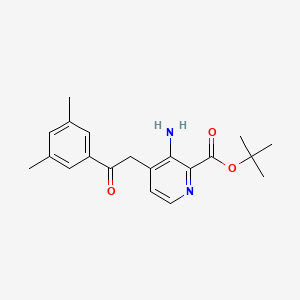
2-(2-Boc-amino-4-pyridyl)-1-(3,5-dimethylphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Boc-amino-4-pyridyl)-1-(3,5-dimethylphenyl)ethanone is a synthetic organic compound that features a pyridine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a phenyl ring with two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Boc-amino-4-pyridyl)-1-(3,5-dimethylphenyl)ethanone typically involves multiple steps:
Formation of the Pyridine Intermediate: The pyridine ring is first synthesized with the desired substituents. This can be achieved through various methods, such as the Hantzsch pyridine synthesis.
Protection of the Amino Group: The amino group on the pyridine ring is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine.
Formation of the Ethanone Moiety: The ethanone moiety is introduced through a Friedel-Crafts acylation reaction, where the pyridine intermediate reacts with 3,5-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
2-(2-Boc-amino-4-pyridyl)-1-(3,5-dimethylphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Acidic conditions, such as hydrochloric acid or trifluoroacetic acid, are used for Boc deprotection.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted amines.
科学的研究の応用
2-(2-Boc-amino-4-pyridyl)-1-(3,5-dimethylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 2-(2-Boc-amino-4-pyridyl)-1-(3,5-dimethylphenyl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or proteins, altering their function or activity. The Boc-protected amino group can be deprotected to yield a free amine, which can then participate in various biochemical pathways.
類似化合物との比較
Similar Compounds
2-(2-Amino-4-pyridyl)-1-(3,5-dimethylphenyl)ethanone: Similar structure but without the Boc protection.
2-(2-Boc-amino-4-pyridyl)-1-phenylethanone: Lacks the methyl groups on the phenyl ring.
2-(2-Boc-amino-4-pyridyl)-1-(3,5-dimethylphenyl)propanone: Has an additional carbon in the ethanone moiety.
Uniqueness
2-(2-Boc-amino-4-pyridyl)-1-(3,5-dimethylphenyl)ethanone is unique due to the combination of the Boc-protected amino group and the dimethyl-substituted phenyl ring. This structural configuration imparts specific chemical properties and reactivity, making it valuable for targeted applications in research and industry.
特性
CAS番号 |
303162-34-7 |
|---|---|
分子式 |
C20H24N2O3 |
分子量 |
340.4 g/mol |
IUPAC名 |
tert-butyl 3-amino-4-[2-(3,5-dimethylphenyl)-2-oxoethyl]pyridine-2-carboxylate |
InChI |
InChI=1S/C20H24N2O3/c1-12-8-13(2)10-15(9-12)16(23)11-14-6-7-22-18(17(14)21)19(24)25-20(3,4)5/h6-10H,11,21H2,1-5H3 |
InChIキー |
RRUISYQZAMXCDC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)C(=O)CC2=C(C(=NC=C2)C(=O)OC(C)(C)C)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4,6-Cycloheptatrien-1-one, 2-[[2,6-bis(1-methylethyl)phenyl]amino]-](/img/structure/B14248484.png)
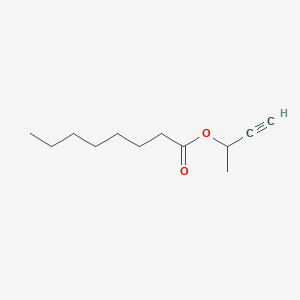

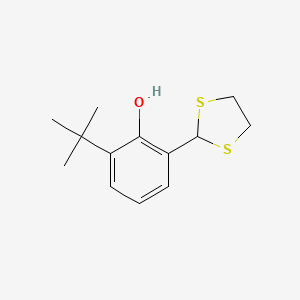
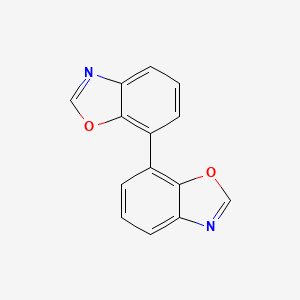

![5-[(2-Methoxy-5-pentoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14248516.png)
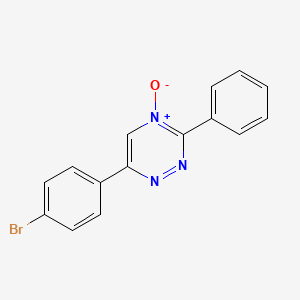
![1-(4-Chlorophenyl)-3-[[3-(4-chlorophenyl)-3-oxopropyl]-methylamino]propan-1-one;hydrochloride](/img/structure/B14248525.png)

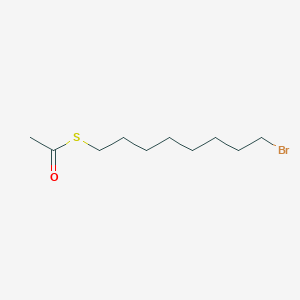
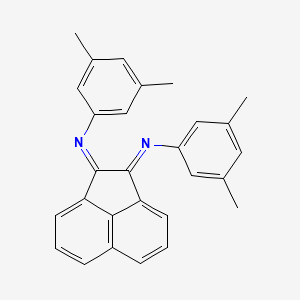
![Acetic acid;1-[3-(3-ethoxypropoxy)propoxy]propan-1-ol](/img/structure/B14248552.png)
![1-Ethyl-2-methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1H-indole](/img/structure/B14248563.png)
